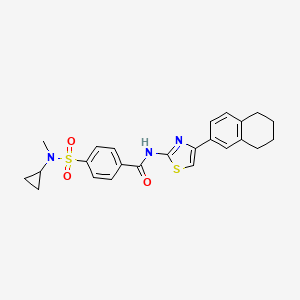

![molecular formula C9H17ClN2 B2412967 2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride CAS No. 2248286-49-7](/img/structure/B2412967.png)

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

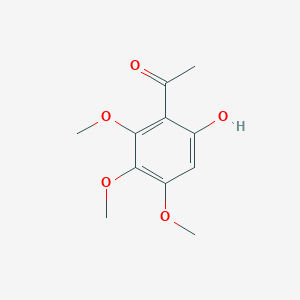

“2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride” is a chemical compound with the IUPAC name 2- (bicyclo [2.2.1]heptan-2-yl)ethene-1,1-diamine hydrochloride . It is offered by several suppliers for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds involves the use of Rh(I)/Bicyclo[2.2.1]heptadiene catalysts for the enantioselective synthesis of chiral amines . The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h5-8H,1-4,10-11H2;1H .Chemical Reactions Analysis

Enantioselective Rh-catalyzed 1,2-addition reactions to activated imine derivatives are regarded as useful protocols for forming α-chiral amines . This involves the development of chiral bicyclo[2.2.1]heptadiene ligands for Rh-catalyzed asymmetric additions of various organoboron reagents to a wide range of imine derivatives .Physical And Chemical Properties Analysis

The molecular weight of this compound is 188.7 . It is a powder at room temperature .Applications De Recherche Scientifique

Organocatalysis and Asymmetric Synthesis

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide hydrochloride: has garnered interest in the field of organocatalysis due to its unique structure. Researchers have explored its potential as a chiral catalyst for asymmetric transformations. Notably, it can participate in formal [4 + 2] cycloaddition reactions, leading to the formation of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity . This application holds promise for the synthesis of complex molecules with defined stereochemistry.

Natural Product Synthesis

The bicyclo[2.2.1]heptane motif appears in various natural products. Researchers may utilize this compound as a key intermediate for synthesizing complex natural molecules. By functionalizing its exocyclic double bond or incorporating it into ring-closing reactions, they can access diverse scaffolds found in bioactive compounds.

Safety and Hazards

Orientations Futures

The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry . The future directions could involve further exploration of the synthesis methods and potential applications of this compound.

Propriétés

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5H2,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGPQFOYODZMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)

![8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2412886.png)

![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)